molecular formula C13H10F2O B7837575 (2',2-Difluorobiphenyl-3-yl)methanol CAS No. 1214332-50-9

(2',2-Difluorobiphenyl-3-yl)methanol

Cat. No.: B7837575
CAS No.: 1214332-50-9
M. Wt: 220.21 g/mol
InChI Key: UXIAREIWMZOAIS-UHFFFAOYSA-N
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Description

(2’,2-Difluorobiphenyl-3-yl)methanol is a chemical compound that features a biphenyl structure with two fluorine atoms attached to the 2’ position and a methanol group attached to the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’,2-Difluorobiphenyl-3-yl)methanol typically involves the difluoromethylation of biphenyl derivatives. One common method is the reaction of 2,2-difluorobiphenyl with formaldehyde in the presence of a base to introduce the methanol group. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide and a solvent like methanol or ethanol.

Industrial Production Methods

Industrial production of (2’,2-Difluorobiphenyl-3-yl)methanol may involve large-scale difluoromethylation processes using specialized reagents and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2’,2-Difluorobiphenyl-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms under appropriate conditions.

Major Products Formed

    Oxidation: Formation of (2’,2-Difluorobiphenyl-3-yl)aldehyde or (2’,2-Difluorobiphenyl-3-yl)carboxylic acid.

    Reduction: Formation of (2’,2-Difluorobiphenyl-3-yl)methane.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2’,2-Difluorobiphenyl-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials with specific properties such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (2’,2-Difluorobiphenyl-3-yl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This can lead to changes in the activity of these targets, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluorobiphenyl: Lacks the methanol group but shares the difluorobiphenyl core structure.

    (2’,2-Difluorobiphenyl-4-yl)methanol: Similar structure but with the methanol group attached at the 4 position.

    (2’,2-Difluorobiphenyl-3-yl)ethanol: Similar structure but with an ethanol group instead of methanol.

Uniqueness

(2’,2-Difluorobiphenyl-3-yl)methanol is unique due to the specific positioning of the methanol group and the difluorobiphenyl core. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

[2-fluoro-3-(2-fluorophenyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c14-12-7-2-1-5-10(12)11-6-3-4-9(8-16)13(11)15/h1-7,16H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIAREIWMZOAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2F)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401278139
Record name 2,2′-Difluoro[1,1′-biphenyl]-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401278139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214332-50-9
Record name 2,2′-Difluoro[1,1′-biphenyl]-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214332-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2′-Difluoro[1,1′-biphenyl]-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401278139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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